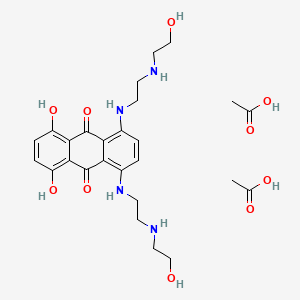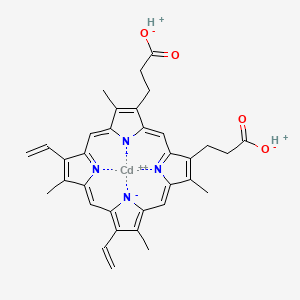
Cd(II) protoporphyrin IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(II) protoporphyrin IX is a metalloporphyrin complex where cadmium is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is an organic compound classified as a porphyrin, which plays a crucial role in biological systems as a precursor to heme and chlorophyll
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(II) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a cadmium salt, such as cadmium chloride or cadmium acetate, in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general steps include:
- Dissolving protoporphyrin IX in a suitable solvent like dimethyl sulfoxide or methanol.
- Adding the cadmium salt to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product by techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of cadmium(II) protoporphyrin IX may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium(III) protoporphyrin IX.
Reduction: Reduction reactions can convert cadmium(II) protoporphyrin IX back to protoporphyrin IX.
Substitution: Ligand substitution reactions can occur, where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Metal salts like zinc chloride or iron chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Cadmium(III) protoporphyrin IX.
Reduction: Protoporphyrin IX.
Substitution: Metalloporphyrins with different central metal ions.
Aplicaciones Científicas De Investigación
Cadmium(II) protoporphyrin IX has several scientific research applications:
Chemistry: Used as a model compound to study the coordination chemistry of metalloporphyrins.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of cadmium(II) protoporphyrin IX involves its ability to coordinate with various biological molecules and participate in redox reactions. The cadmium ion can interact with proteins, enzymes, and nucleic acids, potentially affecting their function. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparación Con Compuestos Similares
Similar Compounds
Zinc protoporphyrin IX: Similar in structure but contains zinc instead of cadmium.
Iron protoporphyrin IX:
Magnesium protoporphyrin IX: A precursor to chlorophyll, essential for photosynthesis in plants.
Uniqueness
Cadmium(II) protoporphyrin IX is unique due to the specific properties imparted by the cadmium ion. These include distinct electronic and photophysical characteristics, making it suitable for specialized applications such as photodynamic therapy and catalysis .
Propiedades
Fórmula molecular |
C34H32CdN4O4 |
|---|---|
Peso molecular |
673.1 g/mol |
Nombre IUPAC |
cadmium(2+);3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clave InChI |
ZNUXCYFRQDQURC-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

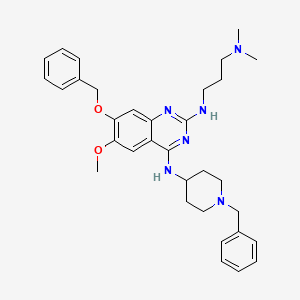

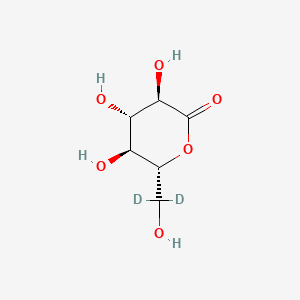
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

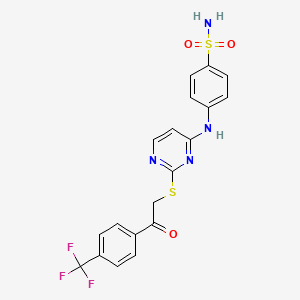
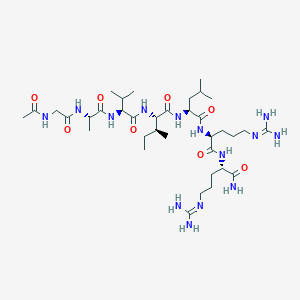
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
